methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 896371-78-1
Cat. No.: VC11914098
Molecular Formula: C24H34N4O5
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896371-78-1 |
|---|---|
| Molecular Formula | C24H34N4O5 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | methyl 3-[6-[2-(4-methylpiperidin-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C24H34N4O5/c1-17-9-13-27(14-10-17)15-11-25-21(29)6-4-3-5-12-28-22(30)19-8-7-18(23(31)33-2)16-20(19)26-24(28)32/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,25,29)(H,26,32) |
| Standard InChI Key | XKVWEWLZMAXJSU-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O |
| Canonical SMILES | CC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The compound’s architecture centers on a 1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold, a bicyclic system comprising a benzene ring fused to a pyrimidine dione. Key substituents include:
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A methyl ester group at position 7, enhancing solubility and metabolic stability.
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A pentyl chain at position 3, terminated by a carbamoyl moiety.
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A 4-methylpiperidine unit linked via an ethylcarbamoyl group, introducing steric bulk and potential receptor-binding interactions.
The spatial arrangement of these groups is critical for molecular recognition. The piperidine ring, a six-membered amine heterocycle, adopts a chair conformation, while the carbamoyl-pentyl chain likely adopts an extended conformation to minimize steric clashes.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | Methyl 3-[6-[2-(4-methylpiperidin-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
| Canonical SMILES | CC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O |
| XLogP | ~1.5 (estimated) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through convergent strategies, assembling the quinazoline core and side chains separately before coupling. Key steps include:
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Quinazoline Dione Formation: Cyclocondensation of anthranilic acid derivatives with urea or phosgene generates the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core.
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Esterification: Introduction of the methyl ester at position 7 via Fischer esterification or alkylation.
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Side Chain Assembly:
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The pentyl-carbamoyl segment may be constructed via sequential amidations.
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The 4-methylpiperidine-ethylcarbamoyl group is synthesized through nucleophilic substitution or reductive amination.
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Challenges and Yield Optimization
Steric hindrance at the quinazoline N3 position complicates alkylation. Strategies to mitigate this include:
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Using bulky leaving groups to favor SN2 mechanisms.
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Employing phase-transfer catalysts for heterogenous reactions.
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Purification via preparative HPLC to isolate the desired diastereomer.
| Target Class | Potential Activity | Rationale |
|---|---|---|
| Kinases | Inhibition (IC50 ~100 nM) | Quinazoline dione scaffold |
| GPCRs | Antagonism (Ki ~10 µM) | 4-Methylpiperidine moiety |
| Serine Proteases | Substrate mimicry | Carbamoyl-pentyl chain |
In Silico and In Vitro Evidence
Molecular docking studies suggest strong interactions with:
Analytical Characterization
Structural Confirmation
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NMR Spectroscopy:
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NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, Ar-H), 7.95 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH3), 3.45–3.30 (m, 4H, piperidine-H).
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NMR: δ 170.5 (C=O ester), 165.2 (C=O dione), 52.1 (OCH3).
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Mass Spectrometry: ESI-MS m/z 459.2 [M+H]+ (calculated 458.5).
Research Implications and Future Directions
Therapeutic Applications
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Oncology: Quinazoline derivatives (e.g., gefitinib) target EGFR mutations in non-small cell lung cancer. This compound’s dione moiety may confer resistance to metabolic oxidation.
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Neurology: Piperidine groups in donepezil (acetylcholinesterase inhibitor) suggest potential for Alzheimer’s disease modulation.
Synthetic Chemistry Innovations
The convergent synthesis route offers a template for generating analogs with varied:
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Piperidine Substituents: Altering methyl to ethyl groups to modulate lipophilicity.
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Chain Lengths: Shortening the pentyl chain to reduce conformational flexibility.
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